molecular formula C14H16ClNO B3011236 3-Benzyl-4-methoxyaniline hydrochloride CAS No. 2750-20-1

3-Benzyl-4-methoxyaniline hydrochloride

Cat. No.: B3011236
CAS No.: 2750-20-1
M. Wt: 249.74
InChI Key: HKJHOFAGRSMFLC-UHFFFAOYSA-N
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Description

3-Benzyl-4-methoxyaniline hydrochloride is a chemical compound with the molecular formula C14H16ClNO and a molecular weight of 249.74 g/mol . This compound is known for its unique structural features, which include a benzyl group attached to the nitrogen atom of an aniline ring and a methoxy group at the para position relative to the amino group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Mechanism of Action

Target of Action

The primary target of 3-Benzyl-4-methoxyaniline hydrochloride is likely to be biological amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . The nitrogen in the amine group of the compound can act as a nucleophile, reacting with electrophiles . This interaction can lead to various changes, including the formation of new bonds and the breaking of old ones .

Biochemical Pathways

These could include pathways related to neurotransmission, as many neurotransmitters are amines .

Pharmacokinetics

The basicity and nucleophilicity of amines can influence their pharmacokinetic properties . For instance, the compound’s basicity could affect its absorption in the gastrointestinal tract, and its nucleophilicity could influence its metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological processes that involve amines . These effects could include changes in neurotransmission, alterations in cellular signaling pathways, and effects on gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH can affect the compound’s ionization state, which in turn can influence its reactivity, absorption, and distribution . Additionally, the presence of other compounds can affect its stability and reactivity .

Preparation Methods

The synthesis of 3-Benzyl-4-methoxyaniline hydrochloride typically involves several steps:

Chemical Reactions Analysis

3-Benzyl-4-methoxyaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl and methoxy groups can undergo nucleophilic substitution reactions. .

Scientific Research Applications

3-Benzyl-4-methoxyaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

3-Benzyl-4-methoxyaniline hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

3-benzyl-4-methoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11;/h2-8,10H,9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJHOFAGRSMFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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